Unraveling Ald-Ph-amido-C2-nitrate: A Review of a Niche ADC Linker
Unraveling Ald-Ph-amido-C2-nitrate: A Review of a Niche ADC Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ald-Ph-amido-C2-nitrate is a synthetic molecule identified primarily as a non-cleavable linker for the development of Antibody-Drug Conjugates (ADCs). While its application in ADC technology is documented by various chemical suppliers, a comprehensive, publicly available body of research detailing its specific mechanism of action, distinct signaling pathways, and quantitative biological data remains elusive. This guide synthesizes the available information on Ald-Ph-amido-C2-nitrate, contextualizes its role within ADC architecture, and extrapolates potential biological activities based on its structural components.
Introduction to Ald-Ph-amido-C2-nitrate
Ald-Ph-amido-C2-nitrate is a thiazolidine (B150603) derivative designed for use in bioconjugation, specifically as a linker in the construction of ADCs.[1][2] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. The linker component is critical, connecting the antibody to the payload and influencing the ADC's stability, pharmacokinetics, and efficacy. Ald-Ph-amido-C2-nitrate is categorized as a non-cleavable linker, meaning it is designed to remain intact in the bloodstream and only release the payload upon lysosomal degradation of the entire antibody-linker-drug complex within the target cell.[3][4][5]
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 141534-26-1 |
| Molecular Formula | C₁₀H₁₀N₂O₅ |
| Molecular Weight | 238.20 g/mol |
| Solubility | Soluble in DMSO |
Postulated Mechanism of Action
Role as a Non-Cleavable ADC Linker
The primary function of Ald-Ph-amido-C2-nitrate is to covalently attach a cytotoxic drug to a monoclonal antibody. The "Ald-Ph" portion of the name suggests the presence of an aldehyde group on a phenyl ring, which can be utilized for conjugation to the antibody through reactions with available amino groups (e.g., lysine (B10760008) residues) via reductive amination. The other end of the molecule is designed to react with the cytotoxic payload. Once assembled, the ADC circulates in the bloodstream. Upon binding to the target antigen on a cancer cell, the ADC is internalized, typically via an endosome. The endosome fuses with a lysosome, where proteolytic degradation of the antibody occurs. Because the linker is non-cleavable, the payload is released with the linker and its amino acid attachment still intact. This complex is then expected to exert its cytotoxic effect.
A simplified workflow for the presumed use of Ald-Ph-amido-C2-nitrate in ADC synthesis is outlined below.
Caption: High-level workflow for ADC synthesis.
The Nitrate (B79036) Moiety: A Potential Bioactive Component
The presence of a nitrate group (-NO₃) in the linker's structure is noteworthy. Organic nitrates are known to be prodrugs of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. The bioactivation of organic nitrates to NO is often catalyzed by enzymes such as mitochondrial aldehyde dehydrogenase (ALDH2).
It is plausible that upon release within the cancer cell, the nitrate group of the linker or its metabolites could be reduced to NO. This localized increase in NO could potentially contribute to the overall cytotoxicity of the ADC through various mechanisms, including:
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DNA Damage: High concentrations of NO can lead to the formation of reactive nitrogen species (RNS), which can cause DNA strand breaks and base modifications.
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Enzyme Inhibition: NO can inhibit the activity of key cellular enzymes, such as those involved in cellular respiration and DNA repair.
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Induction of Apoptosis: NO can trigger programmed cell death through both caspase-dependent and -independent pathways.
The potential signaling pathway involving the bioactivation of the nitrate group is depicted below.
Caption: Postulated intracellular bioactivation of the nitrate group.
Experimental Protocols
In Vitro Nitric Oxide Release Assay
Objective: To determine if Ald-Ph-amido-C2-nitrate can release nitric oxide in the presence of a reducing agent or a relevant enzyme like ALDH2.
Materials:
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Ald-Ph-amido-C2-nitrate
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Recombinant human ALDH2 enzyme
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NAD⁺ (ALDH2 cofactor)
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Griess Reagent System (for colorimetric detection of nitrite (B80452), a stable oxidation product of NO)
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Phosphate-buffered saline (PBS)
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Nitrite standards
Procedure:
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Prepare a stock solution of Ald-Ph-amido-C2-nitrate in DMSO.
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In a 96-well plate, set up the following reaction mixtures:
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Test: Ald-Ph-amido-C2-nitrate, ALDH2, NAD⁺ in PBS.
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Control 1 (Enzyme-independent): Ald-Ph-amido-C2-nitrate in PBS (without ALDH2 and NAD⁺).
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Control 2 (Substrate-independent): ALDH2 and NAD⁺ in PBS (without Ald-Ph-amido-C2-nitrate).
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Blank: PBS.
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Incubate the plate at 37°C for a defined period (e.g., 1, 2, 4 hours).
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Following incubation, add the components of the Griess Reagent System to each well according to the manufacturer's instructions.
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Measure the absorbance at 540 nm using a microplate reader.
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Quantify the amount of nitrite produced by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Quantitative Data
A thorough search of scientific databases and chemical supplier information did not yield any quantitative data regarding the biological activity of Ald-Ph-amido-C2-nitrate, such as IC₅₀ values, in vivo efficacy data, or pharmacokinetic parameters. Such data would be highly dependent on the specific antibody and cytotoxic payload used in the final ADC construct.
Conclusion and Future Directions
Ald-Ph-amido-C2-nitrate is commercially available as a non-cleavable ADC linker. While its primary role in ADC construction is straightforward, the potential for its nitrate moiety to act as a source of nitric oxide presents an intriguing, yet unproven, secondary mechanism of action. Future research should focus on experimentally validating this NO-donating capability and elucidating how this may contribute to the overall efficacy and toxicity profile of ADCs constructed with this linker. Such studies would provide valuable insights for the rational design of next-generation ADCs with potentially enhanced therapeutic windows. Researchers in the field of drug development are encouraged to conduct and publish studies that would generate the quantitative data and detailed experimental protocols currently lacking for this compound.
